E6 Berbamine Exhibits 4.25-fold Greater Potency than TFP in MLCK Inhibition
In a direct comparative study of four berbamine derivatives against the canonical CaM antagonist trifluoperazine (TFP), E6 berbamine demonstrated significantly superior inhibition of CaM-dependent MLCK activity. The IC₅₀ for E6 berbamine was measured at 8 μM, compared to 34 μM for TFP in the same assay system [1].
| Evidence Dimension | Inhibition of CaM-induced Myosin Light Chain Kinase (MLCK) activity |
|---|---|
| Target Compound Data | IC₅₀ = 8 μM |
| Comparator Or Baseline | Trifluoperazine (TFP): IC₅₀ = 34 μM |
| Quantified Difference | E6 is 4.25-fold more potent than TFP |
| Conditions | In vitro enzymatic assay measuring MLCK activity |
Why This Matters
For researchers focused on smooth muscle contraction or CaM-dependent cytoskeletal dynamics, E6 provides a more potent and specific tool than the traditional benchmark TFP, enabling lower working concentrations and potentially reduced off-target effects associated with higher doses of TFP.
- [1] Gong, Y. S., & Hu, Z. Y. (1991). Inhibition of Four Berbamine Derivatives Toward Activity of Calmodulin-induced Myosin Light Chain Kinase. *Journal of China Pharmaceutical University*, (2), 93–96. View Source
